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Overview
Description
FGN849 is an organic molecule known for its pharmacological properties. It is the active catabolite of IMGN632, a compound used in targeted cancer therapies. The chemical structure of FGN849 is [(2S)-2-[[[4-(aminomethyl)phenyl]amino]methyl]-4-methyl-1,3-thiazol-5-yl]-(2-methylidenebenzoic acid) . This compound has gained attention for its potential in treating acute myeloid leukemia (AML) and other hematologic malignancies .
Preparation Methods
FGN849 is synthesized as a catabolite of IMGN632. The preparation involves conjugating a novel peptide-linked, DNA-alkylating, mono-imine payload at engineered cysteine residues . The synthetic route includes the following steps:
Antibody Selection and Humanization: Unique anti-CD123 antibodies are generated through immunization with a human CD123-expressing cell line.
Chemical Reactions Analysis
FGN849 undergoes several types of chemical reactions, primarily involving DNA alkylation. The compound is known for its potent DNA-alkylating properties, which lead to DNA damage, S-phase cell cycle arrest, and apoptosis in CD123+ AML cells . Common reagents and conditions used in these reactions include:
Oxidation: Involves the use of oxidizing agents to introduce oxygen atoms into the molecule.
Reduction: Utilizes reducing agents to remove oxygen atoms or add hydrogen atoms.
Substitution: Involves replacing one functional group with another, often using nucleophiles or electrophiles.
Scientific Research Applications
FGN849 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound for studying DNA alkylation and its effects on cellular processes.
Biology: Investigated for its role in inducing apoptosis and cell cycle arrest in cancer cells.
Medicine: Primarily used in the development of targeted cancer therapies, especially for treating AML.
Industry: Employed in the production of antibody-drug conjugates for targeted drug delivery systems.
Mechanism of Action
FGN849 exerts its effects through DNA alkylation. The compound targets CD123-expressing cells, is internalized, and releases its DNA-alkylating payload. This leads to DNA damage, S-phase cell cycle arrest, and apoptosis in cancer cells . The molecular targets and pathways involved include:
Comparison with Similar Compounds
FGN849 is unique due to its specific targeting of CD123-expressing cells and its potent DNA-alkylating properties. Similar compounds include:
IMGN632: The parent compound of FGN849, used in targeted cancer therapies.
X-ADC: Another antibody-drug conjugate that utilizes a DNA crosslinking IGN payload.
FGN849 stands out for its selective toxicity against AML progenitors and its superior tolerability in preclinical models .
Properties
CAS No. |
2069250-01-5 |
---|---|
Molecular Formula |
C42H37N5O6 |
Molecular Weight |
707.8 g/mol |
IUPAC Name |
(12aS)-9-[[3-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-aminophenyl]methoxy]-8-methoxy-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C42H37N5O6/c1-50-37-16-31-33(44-20-29-14-26-7-3-5-9-35(26)46(29)41(31)48)18-39(37)52-22-24-11-25(13-28(43)12-24)23-53-40-19-34-32(17-38(40)51-2)42(49)47-30(21-45-34)15-27-8-4-6-10-36(27)47/h3-13,16-20,29-30,45H,14-15,21-23,43H2,1-2H3/t29-,30-/m0/s1 |
InChI Key |
MPZZBNVMDYKZRF-KYJUHHDHSA-N |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C(=O)N3[C@@H](CC4=CC=CC=C43)CN2)OCC5=CC(=CC(=C5)N)COC6=C(C=C7C(=C6)N=C[C@@H]8CC9=CC=CC=C9N8C7=O)OC |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N3C(CC4=CC=CC=C43)CN2)OCC5=CC(=CC(=C5)N)COC6=C(C=C7C(=C6)N=CC8CC9=CC=CC=C9N8C7=O)OC |
Origin of Product |
United States |
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